Phacidin
Description
Contextualization of Pyrone Metabolites in Chemical Biology
Pyrones are a class of six-membered heterocyclic organic compounds that contain a carbonyl group adjacent to an oxygen atom within an unsaturated ring. nih.govfrontiersin.org These structures, specifically alpha-pyrones and gamma-pyrones, are widely distributed in nature and are found in organisms ranging from plants and animals to bacteria and fungi. frontiersin.org Fungal pyrone metabolites are particularly noteworthy for their diverse biological activities, which include antifungal, antibiotic, cytotoxic, and phytotoxic properties. frontiersin.org The biosynthesis of many fungal pyrones originates from polyketide pathways, involving the assembly of acetate (B1210297) and malonyl-CoA units. mdpi.comrsc.org Research into fungal pyrones contributes to understanding microbial metabolism, ecological interactions, and the potential for discovering new bioactive molecules. pensoft.netmdpi.com
Historical Perspective on the Discovery and Initial Characterization of Phacidin
This compound is a fungal γ-pyrone metabolite that was isolated from the canker fungus Potebniamyces balsamicola Smerlis var. boycei Funk. researchgate.netresearchgate.netcdnsciencepub.com The discovery of this compound was reported by A. Funk and E.E. McMullan in 1974. ou.edu It was observed that Potebniamyces balsamicola var. boycei produced a pale yellow substance in culture that exhibited inhibitory effects on the growth of yeast and molds. cdnsciencepub.com This substance, which was named this compound, was extracted from cultures using benzene (B151609) and purified as a yellow crystalline compound. cdnsciencepub.com Elemental analysis and high-resolution mass spectrometry established its molecular formula as C₁₆H₂₂O₅. cdnsciencepub.com Initial characterization indicated it was a fungal growth inhibitor. researchgate.netresearchgate.netcdnsciencepub.com Further structural studies, including Carbon-13 NMR spectra, helped to elucidate its structure as 2-methoxy-6-nonanoyl-4H-pyran-4-one-3-carboxaldehyde, also described as 4-methoxy-6-nonanoyl-2H-pyran-2-one-3-carboxaldehyde. researchgate.netresearchgate.net
Here is a summary of some initial characterization data for this compound:
| Property | Value | Source Organism |
| Molecular Formula | C₁₆H₂₂O₅ | Potebniamyces balsamicola var. boycei |
| Molecular Weight | 294.34 nih.gov | Potebniamyces balsamicola var. boycei |
| Appearance | Yellow crystalline substance cdnsciencepub.com | Potebniamyces balsamicola var. boycei |
| Solubility (Selected) | Soluble in methanol, ethanol, acetone, benzene, 5% NaOH, concentrated H₂SO₄, syrupy H₃PO₄. Very slightly soluble in 5% NaHCO₃, 5% HCl. Insoluble in water and hexane. cdnsciencepub.com | Potebniamyces balsamicola var. boycei |
| Antifungal Activity | Inhibits growth of various fungi cdnsciencepub.com | Potebniamyces balsamicola var. boycei |
Significance of this compound Research in Natural Product Discovery
The research on this compound holds significance within the broader field of natural product discovery for several reasons. Its identification as a γ-pyrone metabolite from a fungus added to the growing knowledge of the chemical diversity produced by these organisms. researchgate.netresearchgate.netcdnsciencepub.com Fungi are recognized as prolific producers of secondary metabolites with diverse structures and bioactivities, making them crucial targets in the search for new lead compounds for pharmaceuticals and agrochemicals. pensoft.netnih.govmdpi.com
The discovery and characterization of this compound, including the elucidation of its structure and initial observations of its biological activity as a fungal growth inhibitor, highlighted the potential of exploring less-studied fungal species or those associated with specific ecological niches, such as canker fungi. researchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.com This aligns with the ongoing efforts in natural product research to uncover novel compounds by exploring a wider range of microbial sources and employing advanced techniques like genome mining and synthetic biology to access cryptic biosynthetic pathways. nih.govmdpi.comrsc.org this compound's place within the pyrone class of compounds also contributes to the understanding of the structural variations and biological roles within this group of natural products. nih.govfrontiersin.org The ability to synthesize this compound in the laboratory, as reported in later research, further supports its importance as a subject of chemical investigation and provides routes for preparing analogs for further study. researchgate.net
Structure
3D Structure
Properties
CAS No. |
54835-75-5 |
|---|---|
Molecular Formula |
C16H22O5 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
6-methoxy-5-nonanoyl-4-oxopyran-2-carbaldehyde |
InChI |
InChI=1S/C16H22O5/c1-3-4-5-6-7-8-9-13(18)15-14(19)10-12(11-17)21-16(15)20-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
YTVPBUCDNKECDB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)C1=C(OC(=CC1=O)C=O)OC |
Canonical SMILES |
CCCCCCCCC(=O)C1=C(OC(=CC1=O)C=O)OC |
Synonyms |
phacidin |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Phacidin
Identification and Characterization of Phacidin-Producing Fungal Species
The primary natural source of this compound has been identified, with ongoing interest in exploring other potential producers within the fungal kingdom.
Potebniamyces balsamicola Smerlis var. boycei Funk, a canker fungus, is the most well-documented producer of this compound. This fungus has been observed to produce visible quantities of a pale yellow substance in culture, which was later identified as this compound. cdnsciencepub.comcdnsciencepub.com The name "this compound" was proposed for this antibiotic, derived from the fungal order Phacidiales to which the fungus belongs. cdnsciencepub.com The fungus used in early production studies was obtained from conidia found in diseased Abies grandis (Doug].) Lindl. in British Columbia, Canada. cdnsciencepub.com Potebniamyces balsamicola var. boycei is classified under the FUNGI Ascomycota, Leotiomycetes, Rhytismatales, Rhytismataceae. testobio.com
While Potebniamyces balsamicola var. boycei is the primary known source, the potential for other natural sources of this compound or related compounds exists. Research into fungal endophytes, particularly those within the family Phacidiaceae, has revealed a diversity of species, although this compound production has not been widely reported in these other isolates. researchgate.netcdnsciencepub.com The study of secondary metabolites from various fungal species continues to be an active area of research, which could potentially uncover additional sources of this compound or novel compounds with similar structures or activities.
Advanced Isolation and Purification Techniques for this compound from Fungal Cultures
Effective isolation and purification methods are crucial for obtaining this compound in a pure form suitable for characterization and study. These techniques typically involve initial extraction steps followed by various chromatographic strategies.
This compound can be extracted from cultures of the producing fungus. In early studies, pure this compound was isolated from cultures of P. balsamicola. cdnsciencepub.com Extraction from fungal cultures typically involves separating the mycelial mats from the liquid culture medium. cdnsciencepub.com Crystals of the antibiotic can sometimes be observed and collected directly from the mycelial mats. cdnsciencepub.com Both the mycelial material and the culture broth can be subjected to extraction processes. Early methods involved stirring the collected material with solvents like benzene (B151609) for an extended period, followed by filtration. cdnsciencepub.com The culture broth was also repeatedly extracted with suitable solvents. cdnsciencepub.com Concentration of the solvent extracts under vacuum was a common step to reduce volume and facilitate precipitation of the crude antibiotic. cdnsciencepub.com
Elucidation of Phacidin Biosynthetic Pathways
Polyketide Origin of the Phacidin Carbon Skeleton
The carbon skeleton of this compound is derived from the assembly of multiple acetate (B1210297) units, a hallmark of polyketide biosynthesis. cdnsciencepub.comwikipedia.org This process involves the iterative condensation of acetyl-CoA starter units with malonyl-CoA extender units, catalyzed by polyketide synthases (PKSs). wikipedia.org
Evidence from Isotopic Labeling Studies (e.g., ¹³C-Acetate Incorporation)
Isotopic labeling experiments using ¹³C-labeled acetate have provided strong evidence for the polyketide origin of this compound. cdnsciencepub.comuni-duesseldorf.deresearchgate.netresearchgate.net When P. balsamicola cultures were fed with sodium acetate labeled with ¹³C at either the C-1 or C-2 position, the ¹³C label was incorporated into specific carbons of the this compound molecule. cdnsciencepub.com
Feeding experiments with sodium acetate-1-¹³C showed enrichment at alternating carbon positions within the this compound structure, consistent with the head-to-tail linkage of acetate units. cdnsciencepub.com Further studies using sodium acetate-1,2-¹³C₂ demonstrated the incorporation of intact two-carbon units derived from acetate into the this compound skeleton. cdnsciencepub.com This was evidenced by the observation of coupled ¹³C-¹³C units in the Nuclear Magnetic Resonance (NMR) spectra of the labeled this compound. cdnsciencepub.com The labeling patterns observed support the hypothesis that this compound is formed from a heptaketide precursor, meaning it is derived from seven acetate units. cdnsciencepub.com
The distribution of the ¹³C label from acetate feeding experiments in this compound is summarized in the table below, illustrating the incorporation pattern consistent with a polyketide assembly. cdnsciencepub.com
| Carbon Position in this compound | Labeling with [1-¹³C]Acetate | Labeling with [1,2-¹³C₂]Acetate |
| C-2 | Enriched | Coupled with C-3 |
| C-3 | Not significantly enriched | Coupled with C-2 |
| C-4 | Enriched | Coupled with C-5 |
| C-5 | Not significantly enriched | Coupled with C-4 |
| C-6 | Enriched | Coupled with C-7 |
| C-7 | Not significantly enriched | Coupled with C-6 |
| C-8 | Enriched | Coupled with C-9 |
| C-9 | Not significantly enriched | Coupled with C-8 |
| C-10 | Enriched | Assumed coupled with C-11 |
| C-11 | Not significantly enriched | Assumed coupled with C-10 |
| C-12 | Enriched | Coupled with C-13 |
| C-13 | Not significantly enriched | Coupled with C-12 |
| C-14 | Enriched | Coupled with C-15 |
| C-15 | Not significantly enriched | Coupled with C-14 |
| C-16 (Methoxyl) | Not enriched | Not enriched |
| C-17 (Aldehyde) | Not enriched | Not enriched |
Note: The inability to distinguish between C-10, C-11, and C-12 precisely in early studies is noted. cdnsciencepub.com The coupling for C-10/C-11 was assumed based on the polyketide hypothesis. cdnsciencepub.com
Derivation of Specific Carbon Atoms (e.g., Methoxyl and Aldehyde Carbons from One-Carbon Pool)
While the main carbon skeleton originates from acetate, specific functional groups in this compound, such as the methoxyl and aldehyde carbons, are derived from a different source: the one-carbon pool. cdnsciencepub.comuni-duesseldorf.deresearchgate.netresearchgate.net Feeding experiments with sodium ¹³C-formate demonstrated that the carbon atoms in the methoxyl group (C-16) and the aldehyde group (C-17) of this compound are independently incorporated from a one-carbon source, such as formate (B1220265). cdnsciencepub.com This indicates that these carbons are not directly part of the polyketide chain assembled from acetate units but are added through separate enzymatic steps. cdnsciencepub.com
Enzymatic Mechanisms in this compound Biosynthesis
The biosynthesis of this compound involves a coordinated effort of multiple enzymes, primarily a polyketide synthase to build the carbon backbone and various modifying enzymes to introduce functional groups and cyclize the structure.
Proposed Polyketide Synthase (PKS) Involvement
Based on the polyketide nature of this compound, it is proposed that a polyketide synthase (PKS) enzyme is central to its biosynthesis. cdnsciencepub.comwikipedia.org PKSs are large multi-domain enzymes responsible for the stepwise condensation of acyl units. wikipedia.org The PKS likely catalyzes the condensation of an acetyl-CoA starter unit with six malonyl-CoA extender units to form a linear heptaketide intermediate. The precise type of PKS (e.g., Type I, II, or III) involved in this compound biosynthesis would typically be determined through genetic studies and sequence analysis, although specific details for this compound's PKS were not extensively detailed in the provided search results. However, PKS enzymes are known to be involved in the biosynthesis of various pyrone natural products. mdpi.comresearchgate.net
Role of Modifying Enzymes in Post-PKS Transformations
Following the assembly of the linear heptaketide chain by the PKS, a series of post-PKS enzymatic transformations are required to yield the final this compound structure. These modifying enzymes are responsible for cyclization, oxidation, methylation, and the introduction of the aldehyde group. While the specific enzymes involved in each step of this compound biosynthesis have not been fully elucidated, general types of enzymes are known to perform such modifications in polyketide pathways. These may include cyclases to form the pyran-2-one ring, oxygenases or hydroxylases to introduce hydroxyl groups that are subsequently methylated, and enzymes involved in the formation of the aldehyde function. nih.gov The one-carbon insertions for the methoxyl and aldehyde groups, as indicated by the formate feeding studies, would require specific enzymes that utilize a one-carbon donor. cdnsciencepub.com
Comparative Biosynthetic Analyses with Related Pyrone Natural Products
This compound belongs to the class of pyrone natural products, many of which are also synthesized via polyketide pathways. researchgate.netpsu.edu Comparative biosynthetic analyses with related pyrones can provide insights into the potential enzymatic steps and genetic machinery involved in this compound production. For example, the biosynthesis of other α-pyrone derivatives from Xylaria species has been shown to involve PKS genes and acetate units. mdpi.com Studies on the biosynthesis of other polyketide-derived compounds, including other pyrones, often reveal conserved enzymatic domains and gene clusters. nih.gov While direct comparative analyses specifically detailing this compound alongside a wide range of related pyrones were not extensively found, the general principles of polyketide assembly and subsequent modifications by tailoring enzymes are common themes across the biosynthesis of many pyrone natural products. psu.edu The structural similarities between this compound and other microbial pyrones suggest that they may share common biosynthetic intermediates and enzymatic logic, particularly in the initial polyketide chain elongation and pyrone ring formation. psu.edu
Chemical Synthesis and Analog Design Strategies for Phacidin
Total Synthesis of Phacidin
The total synthesis of this compound has been achieved through various routes, primarily centered around the construction and functionalization of its 2H-pyran-2-one core. researchgate.netcdnsciencepub.com
Retrosynthetic Analysis of the Pyrone Core
A key aspect of the retrosynthetic analysis of the this compound pyrone core involves identifying suitable precursors and disconnections that allow for the controlled assembly of the six-membered ring with the correct substitution pattern. The pyrone structure, specifically the 4-methoxy-2H-pyran-2-one system, is a central motif. Retrosynthetic strategies often consider readily available cyclic or acyclic precursors that can be cyclized or manipulated to form this core. Triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) is a frequently employed starting material in the synthesis of this compound and related pyrone natural products, suggesting a retrosynthetic link to this readily accessible compound. researchgate.netcdnsciencepub.comresearchgate.netwikipedia.org
Stereoselective and Regioselective Synthetic Routes (e.g., from Triacetic Acid Lactone)
Stereoselective and regioselective control are paramount in the synthesis of this compound to ensure the correct placement of substituents and the desired configuration where applicable. One prominent synthetic route utilizes triacetic acid lactone (TAL) as a starting material. researchgate.netcdnsciencepub.comresearchgate.net TAL, a 2-pyrone derivative, can be converted into reactive intermediates that allow for the introduction of the necessary functional groups and the nonanoyl side chain at the correct positions on the pyrone ring.
Triacetic acid lactone can be synthesized enzymatically from glucose or chemically from dehydroacetic acid. wikipedia.org Its structure features a nucleophilic C3 carbon, which is often exploited in synthetic strategies. wikipedia.org
Regioselective alkylation of polyketide models, such as methyl 3,5-dioxohexanoate, protected as a copper(II) complex, can afford methyl 2-alkyl-3,5-dioxohexanoates. Subsequent cyclization of these intermediates can lead to 3-alkyl derivatives of triacetic acid lactone, illustrating a strategy for regiocontrol in pyrone synthesis. researchgate.net
The synthesis of this compound from triacetic acid lactone has been reported in a four-step sequence. researchgate.netcdnsciencepub.comresearchgate.net This highlights the efficiency and regioselectivity that can be achieved starting from this precursor.
Key Synthetic Intermediates and Reaction Mechanisms (e.g., Dianion Condensations, Formylation)
Several key synthetic intermediates and reaction mechanisms are involved in the total synthesis of this compound. The use of dianions is a significant strategy for introducing substituents onto pyrone rings. For instance, the synthesis of decarbonylated and bromo derivatives of this compound has utilized a route based on the condensation of the dianion of ethyl acetoacetate (B1235776) with a substituted 1,3-dithiane-2-carboxaldehyde. researchgate.netcdnsciencepub.comresearchgate.net This dianion condensation allows for the controlled formation of new carbon-carbon bonds at specific positions.
Formylation is another crucial step in the synthesis of this compound, as the molecule features an aldehyde group at the C3 position of the pyrone ring. The introduction of this formyl group requires specific reaction conditions and reagents to ensure regioselectivity.
Functionalization at the C-5 position of triacetic acid lactone methyl ether has been achieved through a transfer from the C-6 position, utilizing reactions involving sulfides and researchgate.netcdnsciencepub.com sigmatropic rearrangements. researchgate.net This demonstrates methods for manipulating the substitution pattern on the pyrone core.
The synthesis often involves manipulating the reactivity of the pyrone ring through the formation of enolates or dianions, followed by electrophilic attack at the desired positions.
Synthesis of this compound Derivatives and Analogs
The synthesis of this compound derivatives and analogs is important for exploring the relationship between structure and biological activity, as well as for potentially developing compounds with improved properties.
Design and Preparation of Structural Variants (e.g., Decarbonylated and Halogenated Derivatives)
The design of this compound structural variants involves modifying different parts of the molecule, including the pyrone core, the methoxy (B1213986) group, the nonanoyl side chain, and the aldehyde group. Examples of prepared structural variants include decarbonylated and halogenated derivatives. researchgate.netcdnsciencepub.comresearchgate.net
Decarbonylated derivatives, lacking the aldehyde group at the C3 position, have been synthesized to investigate the role of this functional group in this compound's activity. researchgate.netcdnsciencepub.comresearchgate.net Halogenated derivatives, such as bromo compounds, have also been prepared, often utilizing synthetic routes involving dianion condensations. researchgate.netcdnsciencepub.comresearchgate.net The introduction of halogen atoms can influence the electronic and lipophilic properties of the molecule.
The synthesis of these variants often employs similar strategies to the total synthesis of this compound but with modifications to introduce or alter specific functional groups.
Exploration of Pyrone Ring Modifications and Side Chain Variations
Exploration of pyrone ring modifications involves altering the substitution pattern or the nature of the heteroatoms in the pyrone core. While the core of this compound is a 2H-pyran-2-one, studies on other pyrone-containing natural products and synthetic pyrones provide insights into potential modifications. For instance, modifications to the pyrone ring in analogs of other natural products have been explored to study their biological activities. nih.gov
Variations in the side chain of this compound, the nonanoyl group at the C6 position, can significantly impact its properties. Synthetic strategies allow for the introduction of different acyl chains or other substituents at this position. While specific details on this compound side chain variations were not extensively detailed in the provided snippets, the general approach to synthesizing pyrone derivatives often involves coupling the pyrone core with appropriate side chain precursors. Studies on other natural products with side chain variations, such as fusidic acid derivatives, illustrate the potential for modifying aliphatic side chains to alter biological activity. nih.gov
The synthesis of analogs with modified side chains or pyrone rings provides a library of compounds to probe the structural requirements for this compound's biological effects.
Here are some data tables based on the information presented:
| Starting Material | Key Intermediate/Mechanism | Product/Derivative | Citation |
| Triacetic acid lactone | Four-step synthesis | This compound | researchgate.netcdnsciencepub.comresearchgate.net |
| Ethyl acetoacetate dianion | Condensation with 1,3-dithiane | Decarbonylated and bromo derivatives | researchgate.netcdnsciencepub.comresearchgate.net |
| Triacetic acid lactone methyl ether | researchgate.netcdnsciencepub.com Sigmatropic rearrangement | C-5 Functionalized pyrones | researchgate.net |
| This compound Derivative | Structural Modification | Synthesis Approach | Citation |
| Decarbonylated this compound | Absence of C3 aldehyde | Dianion condensation route from ethyl acetoacetate | researchgate.netcdnsciencepub.comresearchgate.net |
| Bromo this compound | Bromine substitution | Dianion condensation route from ethyl acetoacetate | researchgate.netcdnsciencepub.comresearchgate.net |
Development of Chemoenzymatic or Hybrid Synthetic Approaches
Research into the synthesis of complex natural products like this compound often explores strategies that combine chemical transformations with enzymatic steps, known as chemoenzymatic or hybrid synthesis. These approaches can leverage the high specificity and efficiency of enzymes for certain reactions, potentially offering advantages in terms of stereocontrol, milder reaction conditions, and reduced waste compared to purely chemical routes.
This compound is a γ-pyrone fungal metabolite believed to be biosynthesized naturally from a heptaketide precursor derived from acetate (B1210297) units, with additional one-carbon insertions originating from formate (B1220265) china-pharmacy.comepa.gov. This biosynthetic pathway inherently involves enzymatic machinery, likely including polyketide synthases (PKS) and other modifying enzymes responsible for constructing the polyketide chain and forming the characteristic pyrone ring and side chains epa.gov. Triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) is a known simpler pyrone that can be a precursor or starting point in the synthesis of more complex pyrone derivatives like this compound. The biosynthesis of triacetic acid lactone itself can be catalyzed by enzymes like 2-pyrone synthase (2PS) epa.gov.
The general concept of applying chemoenzymatic strategies to polyketide synthesis and modification is an active area of research for other natural products. Enzymes, particularly polyketide synthases or tailored biocatalysts, could potentially be employed to construct key polyketide intermediates with control over chain length and stereochemistry, which could then be further elaborated through chemical steps to yield this compound or its analogs. Similarly, enzymes involved in pyrone ring formation or specific functional group modifications observed in the natural biosynthetic pathway could theoretically be isolated or engineered for use in a hybrid synthetic strategy.
Investigations into Phacidin S Biological Activities
Comprehensive Antifungal Spectrum and Efficacy
Phacidin exhibits a broad spectrum of antifungal activity, impacting various fungal groups, including those medically important to humans. oup.com
Inhibition of Filamentous Fungi Across Major Phyla (Ascomycota, Basidiomycota, Zygomycota, Oomycota)
Studies have shown that this compound inhibits the growth of fungi belonging to the Ascomycota, Basidiomycota, Zygomycota, and Oomycota. researchgate.netcdnsciencepub.com This broad inhibition across major fungal phyla highlights its potential as a wide-spectrum antifungal agent.
Activity Against Dermatophytes (e.g., Trichophyton spp., Epidermophyton floccosum, Microsporum spp.)
This compound has shown activity against dermatophytes, which are fungi that cause superficial infections of the skin, hair, and nails. Species such as Trichophyton mentagrophytes, T. rubrum, and Epidermophyton floccosum have been found to be very susceptible to this compound. oup.comoup.com Activity has also been observed against species of Microsporum. oup.comoup.com
Activity Against Pathogenic Yeasts (e.g., Candida spp., Cryptococcus spp.)
Pathogenic yeasts, including various Candida species and Cryptococcus species, are also susceptible to this compound. oup.comoup.com Studies have reported inhibitory effects against six species of Candida and two species of Cryptococcus. oup.comoup.com
Activity Against Opportunistic and Systemic Dimorphic Fungi (e.g., Blastomycosis, Coccidioidomycosis, Histoplasmosis, Sporotrichosis)
Notably, this compound has been found to be very effective against the incitants of blastomycosis (Blastomyces dermatitidis), coccidioidomycosis (Coccidioides immitis), histoplasmosis (Histoplasma capsulatum), and sporotrichosis (Sporothrix schenckii). oup.comoup.com These dimorphic fungi can cause severe systemic infections. nih.govadelaide.edu.au
Quantitative Assessment of Fungal Growth Inhibition
Quantitative studies, often employing methods like the tube double dilution procedure, have determined the minimum fungicidal concentrations (MFCs) of this compound against various fungi. oup.comoup.com For susceptible dermatophytes like Trichophyton mentagrophytes, T. rubrum, and Epidermophyton floccosum, MFCs were reported as low as 1.56 µg/ml. oup.comoup.com MFCs for Microsporum species ranged from 3.125 to 25 µg/ml. oup.comoup.com Against pathogenic yeasts, MFCs were in the range of 1.56 to 50 µg/ml. oup.comoup.com The dimorphic fungi causing blastomycosis, coccidioidomycosis, histoplasmosis, and sporotrichosis showed high susceptibility with MFCs ranging from 0.195 to 12.5 µg/ml. oup.comoup.com In contrast, some opportunistic fungi like Scopulariopsis brevicaulis and Aspergillus nidulans showed higher MFCs of 400 µg/ml, while other Aspergillus species had MFCs between 25 and 100 µg/ml. oup.comoup.com
Here is a summary of quantitative data on this compound's antifungal activity:
| Fungal Group / Species | MFC Range (µg/ml) |
|---|---|
| Trichophyton mentagrophytes | 1.56 |
| Trichophyton rubrum | 1.56 |
| Epidermophyton floccosum | 1.56 |
| Microsporum spp. | 3.125 - 25 |
| Pathogenic Yeasts (Candida spp., Cryptococcus spp., etc.) | 1.56 - 50 |
| Blastomyces dermatitidis | 0.195 - 12.5 |
| Coccidioides immitis | 0.195 - 12.5 |
| Histoplasma capsulatum | 0.195 - 12.5 |
| Sporothrix schenckii | 0.195 - 12.5 |
| Aspergillus fumigatus | 25 - 100 |
| Aspergillus niger | 25 - 100 |
| Aspergillus flavus | 25 - 100 |
| Aspergillus terreus | 25 - 100 |
| Scopulariopsis brevicaulis | 400 |
| Aspergillus nidulans | 400 |
Note: MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antifungal agent required to kill a fungal organism.
Evaluation of Other Bioactivities
While primarily recognized for its antifungal properties, some investigations have touched upon other potential bioactivities of this compound. One study mentioned testing this compound against medical bacteria at a concentration of 50 µg, and none were significantly inhibited, although Candida showed sensitivity. cdnsciencepub.com Another source broadly mentions that fungal-derived natural products can display a range of biological activities, including antitumor, insecticidal, antihelmintic, calmodulin-inhibitory, and antibacterial properties, in the context of discussing different fungal alkaloids, but this is not specifically tied to this compound itself. umich.edu Therefore, significant non-antifungal bioactivities for this compound are not extensively documented in the provided search results.
Assessment of Antibacterial Activity
Studies have assessed the activity of this compound against various bacteria. While this compound exhibits strong antifungal properties, its activity against medical bacteria appears limited. cdnsciencepub.com For instance, early research indicated that medical bacteria were not significantly inhibited by this compound at a concentration of 50 µg. cdnsciencepub.com However, the yeast Candida showed sensitivity. cdnsciencepub.com The saprobic bacterium Bacillus subtilis demonstrated slight inhibition when grown in the presence of this compound, whereas Escherichia coli was not inhibited under the same conditions. cdnsciencepub.com
A separate study involving a compound identified as 6-heptanoyl-4-methoxy-2H-pyran-2-one, isolated from the endophytic fungus Xylaria sp., which shares structural similarities with pyrones, showed antimicrobial activity against E. coli and S. aureus with MIC values of 50 μg/mL. researchgate.net This suggests that certain pyrone structures can possess antibacterial activity, although the specific activity of this compound against a broad spectrum of bacteria may be less pronounced compared to its antifungal effects.
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure influence its biological activity. mans.edu.eggardp.orgwikipedia.orgcollaborativedrug.com This is a crucial process in identifying key structural features responsible for the desired effects and guiding the design of analogs with improved potency or altered properties. gardp.orgwikipedia.orgcollaborativedrug.comnih.gov
Identification of Key Structural Features for Bioactivity
This compound is a γ-pyrone derivative. cdnsciencepub.comresearchgate.net Its structure has been identified as 4-methoxy-6-nonanoyl-2H-pyran-2-one-3-carboxaldehyde. researchgate.net Biosynthetic studies indicate it is formed from a heptaketide precursor, with the methoxyl and aldehyde carbons derived from a one-carbon pool. researchgate.net The synthesis of this compound from triacetic acid lactone has also been reported. researchgate.net
While detailed SAR studies specifically on this compound exploring various systematic modifications are not extensively detailed in the provided results, the identification of its core γ-pyrone structure and specific substituents (methoxy, nonanoyl, carboxaldehyde) is the foundational step for any SAR investigation. researchgate.net The potent antifungal activity observed suggests that these structural elements, in their specific arrangement, are crucial for its biological effect against fungi. cdnsciencepub.comoup.com
Correlation Between Structural Modifications and Antifungal Potency
The provided search results offer limited direct information on how specific structural modifications to this compound correlate with changes in its antifungal potency. However, the synthesis of this compound and two related compounds has been reported, suggesting that analogs exist and could be used in SAR studies. researchgate.net One related compound mentioned is a decarbonylated derivative, and another is a bromo compound. researchgate.net Comparing the biological activities of these analogs to this compound would provide initial insights into the importance of the aldehyde group and potential effects of halogenation on antifungal potency.
Research on other classes of compounds, such as substituted benzylthioquinolinium iodides, demonstrates how systematic structural changes (e.g., varying substituents on a phenyl ring) can significantly impact antifungal activity against specific fungi, illustrating the principles of SAR analysis. nih.gov For instance, in that study, a para-substituted electron-withdrawing and lipophilic substituent demonstrated the highest potency against tested fungi. nih.gov Applying similar systematic modification approaches to the core structure of this compound and its side chains would be necessary to establish a comprehensive correlation between structural changes and antifungal potency.
The potent activity of this compound against a variety of fungi, including dermatophytes, yeasts, and systemic dimorphic fungi, with varying minimum fungicidal concentrations (MFCs), indicates that the structural features of the native compound are effective against diverse fungal pathogens. oup.com For example, very susceptible fungi like Trichophyton mentagrophytes, T. rubrum, and Epidermophyton floccosum had MFCs of 1.56 µg/ml, while others like Scopulariopsis brevicaulis and Aspergillus nidulans showed higher MFCs of 400 µg/ml. oup.com This variation in sensitivity among different fungal species suggests that the interaction of this compound's structure with fungal cellular targets may vary, providing a basis for potential SAR studies to identify modifications that could broaden or enhance its spectrum of activity.
Mechanistic Investigations of Phacidin S Biological Action
Elucidation of Molecular and Cellular Targets in Fungi
Investigating the molecular and cellular targets of phacidin involves examining its impact on essential fungal processes and identifying specific macromolecules with which it interacts.
Impact on Fungal Cellular Processes (e.g., Cell Wall Integrity, Membrane Function, Metabolic Pathways)
While the precise primary target of this compound is still under investigation, its antifungal activity suggests interference with fundamental fungal cellular processes. The fungal cell wall and cell membrane are critical for maintaining cellular integrity, regulating permeability, and protecting against environmental stress nih.govnih.gov. Many existing antifungal drugs target these structures or the pathways involved in their synthesis, such as ergosterol (B1671047) biosynthesis in the cell membrane or -1,3-glucan synthesis in the cell wall nih.govnih.govlumenlearning.comfrontiersin.org.
Fungal metabolic pathways are also essential for growth, development, and survival nih.gov. Interference with key metabolic processes, such as fatty acid synthesis, can have significant antifungal effects scitechdaily.comresearchgate.net. This compound's broad spectrum of activity against diverse fungal species suggests it may target a conserved cellular component or pathway vital for fungal viability. Studies on other antifungal compounds highlight the importance of disrupting cell wall integrity, membrane function (particularly ergosterol synthesis), or key metabolic pathways like fatty acid synthesis nih.govnih.govlumenlearning.comfrontiersin.orgscitechdaily.com.
Identification of Specific Enzymes or Proteins Affected by this compound
Direct identification of the specific enzymes or proteins that this compound affects has not been extensively reported in the available literature. However, the mechanism of action of antifungal compounds often involves inhibiting key enzymes in essential biosynthetic pathways or interacting with structural proteins. For example, azole antifungals inhibit lanosterol (B1674476) 14-demethylase (Erg11) in the ergosterol synthesis pathway, while echinocandins target -1,3-glucan synthase involved in cell wall synthesis nih.govlumenlearning.comfrontiersin.orgplos.org.
Further research is needed to specifically pinpoint the molecular targets of this compound. Techniques such as target-based screening, proteomics, and genetic studies could help identify the specific proteins or enzymes with which this compound interacts, providing a clearer picture of its primary mechanism of action.
Pathways Modulated by this compound's Bioactivity
Analysis of Fungal Stress Responses and Signaling Pathways
Fungi have evolved complex stress response mechanisms and signaling pathways to cope with adverse environmental conditions, including exposure to antifungal agents plos.orgresearchgate.netmdpi.comfrontiersin.org. These pathways can involve sensing external signals and triggering intracellular cascades that lead to adaptive changes in gene expression and cellular physiology mdpi.comfrontiersin.org.
Exposure to antifungal compounds can induce various forms of stress in fungal cells, such as cell wall stress or membrane stress plos.org. Fungal stress responses often involve signal transduction pathways like the calcium/calcineurin pathway or pathways mediated by G-protein-coupled receptors (GPCRs), which regulate genes associated with stress adaptation mdpi.comfrontiersin.org. While there is no specific information available on this compound's direct impact on these pathways, it is plausible that fungal cells activate stress responses upon exposure to this compound as a defense mechanism. Understanding how this compound interacts with or triggers these stress response pathways could provide insights into potential resistance mechanisms or strategies to enhance its efficacy in combination with modulators of these pathways.
Assessment of this compound's Influence on Fungal Development and Morphology
This compound is described as a fungal growth inhibitor cdnsciencepub.comresearchgate.netcdnsciencepub.comnih.gov. Its inhibitory effect on growth suggests an interference with processes essential for fungal development and morphology, such as hyphal elongation, budding (in yeasts), or spore formation. The specific morphological changes induced by this compound can vary depending on the fungal species and concentration.
Studies on other antifungal agents have shown that interference with cell wall synthesis or cytoskeletal components can lead to abnormal fungal morphology nih.govlumenlearning.com. For instance, inhibitors of chitin (B13524) or glucan synthesis can affect cell shape and integrity nih.govlumenlearning.com. Observing the morphological effects of this compound on different fungi could provide clues about the cellular processes it disrupts. For example, if this compound causes swelling and lysis, it might indicate a primary effect on cell wall integrity or osmotic regulation. If it inhibits hyphal tip growth, it could point towards interference with processes like cytoskeletal dynamics or vesicle trafficking.
Preliminary studies have shown that this compound inhibits the growth of a wide variety of fungi cdnsciencepub.comoup.comresearchgate.netcdnsciencepub.comnih.gov. The minimum fungicidal concentrations (MFCs) of this compound have been determined for various fungal species, demonstrating its inhibitory potency.
| Fungal Species | MFC (g/ml) | Source |
| Trichophyton mentagrophytes | 1.56 | oup.comoup.comresearchgate.net |
| Trichophyton rubrum | 1.56 | oup.comoup.comresearchgate.net |
| Epidermophyton floccosum | 1.56 | oup.comoup.comresearchgate.net |
| Microsporum species (range) | 3.125 to 25 | oup.comoup.comresearchgate.net |
| Scopulariopsis brevicaulis | 400 | oup.comoup.com |
| Aspergillus nidulans | 400 | oup.comoup.com |
| Aspergillus fumigatus | 25 to 100 | oup.comoup.com |
| Aspergillus niger | 25 to 100 | oup.comoup.com |
| Aspergillus flavus | 25 to 100 | oup.comoup.com |
| Aspergillus terreus | 25 to 100 | oup.comoup.com |
| Candida species (range) | 1.56 to 50 | oup.comoup.com |
| Cryptococcus species (range) | 1.56 to 50 | oup.comoup.com |
| Saccharomyces species (range) | 1.56 to 50 | oup.comoup.com |
| Torulopsis species (range) | 1.56 to 50 | oup.comoup.com |
| Trichosporon species (range) | 1.56 to 50 | oup.comoup.com |
| Histoplasma capsulatum | 0.195 to 12.5 | oup.comoup.com |
| Sporothrix schenckii | 0.195 to 12.5 | oup.comoup.com |
| Blastomyces dermatitidis | 0.195 to 12.5 | oup.comoup.com |
| Coccidioides immitis | 0.195 to 12.5 | oup.comoup.com |
The observed variations in MFCs across different fungal species and groups (dermatophytes, yeasts, opportunistic, and systemic dimorphic fungi) indicate differences in their susceptibility to this compound oup.comoup.com. These differences could arise from variations in cell wall or membrane composition, metabolic pathways, or the presence of efflux pumps or other resistance mechanisms.
Fungal Adaptation and Resistance Mechanisms to this compound
The development of resistance is a significant challenge in antifungal therapy and the use of antifungal compounds for plant protection plos.orgresearchgate.net. Fungi can develop resistance through various mechanisms, including alterations in the drug target, activation of efflux pumps that expel the drug from the cell, or induction of cellular stress responses that allow survival under drug pressure plos.orgresearchgate.netintec.edu.do.
While specific studies on fungal adaptation and resistance mechanisms to this compound are limited in the provided search results, general mechanisms observed for other antifungal agents can provide a framework for understanding potential resistance to this compound. For instance, resistance to azoles can involve mutations in the ERG11 gene (encoding the drug target), overexpression of efflux pumps, or activation of stress response pathways plos.orgresearchgate.net. Resistance to echinocandins can involve mutations in FKS genes (encoding subunits of -1,3-glucan synthase) nih.gov.
Fungi can also exhibit genomic changes, such as polyploidy, aneuploidy, and copy number variation, which can enhance their fitness and resistance to antifungal drugs mdpi.com. Furthermore, some fungi can form persister cells, a non-genetic survival mechanism that allows them to tolerate high concentrations of antifungal drugs researchgate.net.
Research is needed to determine if fungi can develop resistance to this compound and, if so, to identify the underlying mechanisms. This could involve laboratory evolution experiments, genetic analysis of resistant strains, and studies on the expression and activity of efflux pumps and stress response pathways in response to this compound exposure. Understanding resistance mechanisms is crucial for the sustained effectiveness of this compound if it were to be developed for therapeutic or agricultural applications.
Advanced Research Perspectives and Future Directions
Synthetic Biology Approaches for Enhanced Phacidin Production and Diversification
Synthetic biology offers a powerful toolkit to engineer biological systems for the enhanced production of this compound and the creation of novel derivatives with improved properties. the-innovation.org By harnessing the principles of genetic engineering and metabolic pathway construction, researchers can transform microorganisms into efficient cellular factories for this compound synthesis.
Metabolic engineering focuses on the targeted modification of cellular metabolism to increase the yield and productivity of a desired compound. For this compound, this involves the rational engineering of the native producing organism or a heterologous host. Key strategies include:
Deletion of competing pathways: By removing or downregulating metabolic pathways that divert precursors away from this compound synthesis, resources can be redirected towards the target molecule.
Enhancing precursor supply: Engineering the host organism to produce higher levels of the initial building blocks required for this compound biosynthesis can significantly boost final titers.
These approaches have been successfully applied to increase the production of various natural products, and similar strategies hold immense promise for making this compound more readily available for research and development.
Combinatorial biosynthesis is an exciting frontier in synthetic biology that involves mixing and matching genes from different biosynthetic pathways to create novel chemical structures. mdpi.comresearchgate.net This approach can be used to generate a library of this compound analogs with potentially improved efficacy, reduced toxicity, or altered pharmacokinetic properties. researchgate.net Techniques in combinatorial biosynthesis applicable to this compound include:
Domain swapping: Exchanging specific enzymatic domains within the polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) machinery responsible for this compound biosynthesis can lead to the incorporation of different building blocks and the creation of new derivatives.
Gene knockout and heterologous expression: Deleting specific genes in the this compound biosynthetic pathway can result in the accumulation of intermediate compounds, which may themselves have interesting biological activities. Introducing genes from other organisms can lead to further modifications of the this compound scaffold.
Through these methods, a diverse array of "unnatural" natural products can be generated, expanding the chemical space around the this compound core and providing new avenues for drug discovery. researchgate.net
Computational Modeling and Cheminformatics for this compound Research
Computational tools are becoming increasingly integral to modern drug discovery and development. In the context of this compound research, in silico approaches can accelerate the identification of new targets, guide the design of more potent analogs, and provide insights into its mechanism of action.
In silico screening, also known as virtual screening, utilizes computational methods to search large databases of compounds or biological targets to identify potential interactions. This can be a rapid and cost-effective way to explore the therapeutic potential of this compound and its derivatives. Key applications include:
Target identification: Docking this compound against a library of known protein structures can help identify potential biological targets, shedding light on its mechanism of action.
Analog screening: Screening virtual libraries of this compound analogs against a known target can prioritize the synthesis of compounds with the highest predicted binding affinity and activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound research, QSAR can be employed to:
Identify key structural features: QSAR models can reveal which parts of the this compound molecule are most important for its biological activity.
Predict the activity of new analogs: Once a reliable QSAR model is developed, it can be used to predict the activity of yet-to-be-synthesized this compound derivatives, guiding medicinal chemistry efforts.
The development of robust QSAR models relies on high-quality experimental data for a diverse set of this compound analogs.
Innovative Methodologies for Deeper Mechanistic Understanding
A thorough understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. Several innovative techniques are being employed to unravel the intricate molecular interactions of natural products like this compound.
Advanced methodologies that can provide a deeper understanding of this compound's mechanism of action include:
Chemical proteomics: This approach uses chemical probes to identify the protein targets of a bioactive compound within a complex biological system. This can provide direct evidence of this compound's molecular targets.
Transcriptomics and metabolomics: Analyzing changes in gene expression (transcriptomics) and metabolite levels (metabolomics) in response to this compound treatment can reveal the downstream effects of its interaction with its target and highlight the cellular pathways it perturbs.
High-content imaging: This technology allows for the automated analysis of cellular phenotypes upon drug treatment, providing a wealth of information on the morphological and functional changes induced by this compound.
By integrating these advanced research perspectives, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of novel and effective treatments for a range of diseases.
Exploration of this compound's Ecological Role in Natural Environments
This compound, a bioactive secondary metabolite produced by the fungus Potebniamyces balsamicola, is recognized for its potent antifungal properties. While much of the research has focused on its chemical structure and antibiotic activity in laboratory settings, a deeper understanding of its ecological role within its natural environment is crucial for a comprehensive perspective on this compound. The ecological functions of such secondary metabolites are often complex and multifaceted, contributing significantly to the producing organism's survival, competitiveness, and interaction with its surrounding biotic and abiotic environment. Inferences about the ecological role of this compound can be drawn from the broader knowledge of chemical ecology and the function of secondary metabolites in fungi, particularly those inhabiting competitive environments like decaying wood and forest ecosystems.
The production of this compound by P. balsamicola likely serves as a chemical defense mechanism. In the intricate microbial communities of forest ecosystems, competition for resources such as space and nutrients is intense. The ability to produce and secrete antifungal compounds like this compound can provide a significant competitive advantage. By inhibiting the growth of other fungi, P. balsamicola can more effectively colonize substrates, secure access to nutrients, and establish a stable niche. This chemical warfare, mediated by compounds like this compound, is a key factor in shaping the structure and dynamics of fungal communities within forest litter and decaying wood.
Furthermore, the role of this compound may extend beyond direct competition with other fungi. Secondary metabolites produced by fungi can also influence interactions with other microorganisms, including bacteria and insects. While the specific effects of this compound on these organisms have not been extensively studied, it is plausible that it could have antibacterial or insect-repellent properties, further contributing to the defense of its producer. The chemical environment created by the presence of this compound could selectively favor or inhibit certain microbial taxa, thereby structuring the local microbiome.
The ecological significance of this compound is also intertwined with the life cycle of its producer, P. balsamicola, which is associated with canker diseases on various coniferous trees. The production of an antifungal compound at the site of infection could play a role in warding off secondary infections by other opportunistic fungi, thereby protecting the host tissue for colonization by P. balsamicola. This highlights a potential role for this compound in pathogenesis and host-pathogen interactions.
In the broader context of the forest ecosystem, the decomposition of woody biomass is a critical process for nutrient cycling. Wood-decaying fungi are primary agents in this process, and their interactions, often mediated by secondary metabolites, can influence the rate and nature of decomposition. By inhibiting competing fungi, this compound may indirectly affect the decomposition process, potentially favoring the specific enzymatic activities of P. balsamicola. The selective pressure exerted by this compound can lead to the dominance of tolerant fungal species, thereby influencing the succession of microbial communities on decaying wood and the subsequent release of nutrients back into the ecosystem.
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and characterizing Phacidin from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) to separate this compound from impurities. Characterization requires spectroscopic methods (NMR, IR, MS) and X-ray crystallography for structural elucidation. Validation of purity should include HPLC with UV detection and comparison to reference standards .
- Experimental Design Tip : Document solvent systems, column specifications, and spectral data in detail to ensure reproducibility. Include raw chromatograms and spectral peaks in supplementary materials .
Q. How can researchers optimize synthetic routes for this compound to ensure batch-to-batch consistency?
- Methodological Answer : Use orthogonal protection strategies and monitor reaction intermediates via LC-MS. Implement strict quality control (QC) protocols, including peptide content analysis and salt/water content quantification, to minimize variability. For sensitive assays (e.g., cell-based studies), request additional QC metrics like TFA removal validation .
- Data Contradiction Mitigation : Compare synthetic yields and impurity profiles across batches statistically (e.g., ANOVA) to identify process inconsistencies .
Q. What analytical techniques are critical for validating this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal (40°C) and humidity (75% RH) stress. Analyze degradation products via LC-MS and quantify active ingredient loss with validated HPLC methods. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
- Reproducibility Note : Publish raw stability datasets and statistical models as supplementary materials to facilitate cross-study comparisons .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be resolved across in vitro and in vivo studies?
- Methodological Answer : Apply a systematic contradiction analysis framework:
Identify the principal contradiction (e.g., divergent efficacy in cell vs. animal models).
Assess confounding variables (e.g., bioavailability, metabolic differences).
Design follow-up experiments (e.g., pharmacokinetic profiling, tissue-specific knockdowns) to isolate causal factors .
- Hypothesis Refinement : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize experiments addressing the most plausible mechanistic pathways .
Q. What strategies are effective for integrating computational modeling (e.g., molecular docking) with experimental validation of this compound’s targets?
- Methodological Answer :
Perform in silico docking using high-resolution protein structures (PDB) to predict binding affinities.
Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Cross-validate with functional assays (e.g., enzyme inhibition, gene expression profiling) .
- Data Interpretation : Disclose limitations of computational models (e.g., static vs. dynamic protein conformations) in discussion sections .
Q. How should researchers design studies to address contradictory findings in this compound’s cytotoxicity profiles across cancer cell lines?
- Methodological Answer :
Standardize cell culture conditions (e.g., passage number, serum batch).
Use multiplex assays (e.g., apoptosis, ROS generation) to capture multi-faceted cytotoxic effects.
Apply meta-analysis to reconcile discrepancies, highlighting variables like genetic heterogeneity or drug efflux pump activity .
- Critical Appraisal : Invite peer review from oncologists and pharmacologists to identify overlooked confounding factors .
Methodological Frameworks for Rigorous Inquiry
Q. What frameworks guide the formulation of high-impact research questions about this compound’s therapeutic potential?
- Answer : Use the PICO framework to structure hypotheses:
- P opulation: Target disease model (e.g., murine melanoma).
- I ntervention: this compound dosage/administration route.
- C omparison: Existing therapeutics (e.g., cisplatin).
- O utcome: Metrics like tumor volume reduction or survival rate .
Q. How can researchers ensure ethical and reproducible preclinical studies involving this compound?
- Answer : Adhere to ARRIVE guidelines for animal studies:
- Publish detailed protocols for dosing, randomization, and blinding.
- Include negative controls and power analyses to validate sample sizes.
- Archive raw data (e.g., tumor measurements, histopathology images) in public repositories .
Tables for Quick Reference
| Common Pitfalls in this compound Studies | Mitigation Strategies |
|---|---|
| Batch-to-batch variability in synthetic this compound | Request peptide content analysis |
| Discrepancies in cytotoxicity assays | Standardize cell lines and culture conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
